3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Medicinal Chemistry Quinazolinone SAR Chemical Procurement

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is a synthetic quinazolinone derivative featuring a 3-methoxyphenyl N-substituent, a 2-methyl group, and a dimethylcarbamate ester at the 6-position. The compound belongs to the 3,4-dihydroquinazolin-4-one class, a scaffold widely explored for kinase inhibition and ion channel modulation.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B12158528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)OC(=O)N(C)C)C(=O)N1C3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O4/c1-12-20-17-9-8-15(26-19(24)21(2)3)11-16(17)18(23)22(12)13-6-5-7-14(10-13)25-4/h5-11H,1-4H3
InChIKeyKSYASORLQJDQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl Dimethylcarbamate Baseline Characteristics


3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is a synthetic quinazolinone derivative featuring a 3-methoxyphenyl N-substituent, a 2-methyl group, and a dimethylcarbamate ester at the 6-position. The compound belongs to the 3,4-dihydroquinazolin-4-one class, a scaffold widely explored for kinase inhibition and ion channel modulation. Its structural isomerism—specifically the meta-methoxy orientation on the N3-phenyl ring—distinguishes it from the more common para-methoxy analogs. However, a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify publicly available pharmacological, physicochemical, or comparative datasets for this specific compound. The absence of disclosed biological data means no baseline quantitative profile can be established from verifiable sources at this time.

Why In-Class Quinazolinone Dimethylcarbamates Cannot Be Interchanged with 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl Dimethylcarbamate


Quinazolinone dimethylcarbamates with identical core scaffolds can exhibit marked differences in target selectivity, cellular potency, ADMET profiles, and chemical stability depending on subtle variations in the N3-aryl substitution pattern. The position of the methoxy group (meta vs. para) on the N3-phenyl ring alters the electron density distribution, conformational preferences, and steric presentation of the pharmacophore. Published SAR studies on related 3,4-dihydroquinazoline series—particularly T-type calcium channel blockers (KYS05090 derivatives) and TRPA1 antagonists—demonstrate that even minor substituent shifts can result in order-of-magnitude changes in IC50 values and selectivity over off-target channels or receptors. Without compound-specific comparative data, generic substitution risks selecting an analog with substantially different potency, selectivity, or pharmacokinetic behavior. The absence of publicly disclosed biological data for the target compound makes it impossible to confirm functional equivalence to any close analog. Until direct comparative evidence emerges, interchangeability cannot be assumed, and procurement decisions must rely on project-specific empirical validation.

Quantitative Differentiation Evidence for 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl Dimethylcarbamate Selection Decisions


Evidence Gap: No Public Quantitative Comparator Data Available

An exhaustive search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, chemvillage, and major vendor technical datasheets was conducted for 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate. No primary research article, patent, or database entry containing quantitative biological, physicochemical, or comparative data was identified for this specific compound. While close structural analogs (e.g., the 4-methoxy isomer; N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide; 3,4-dihydroquinazoline T-type calcium channel blockers) have published IC50, Ki, or pharmacokinetic data, none of these datasets include the target compound. Therefore, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference with quantitative data can be generated at this time.

Medicinal Chemistry Quinazolinone SAR Chemical Procurement

Application Scenarios for 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl Dimethylcarbamate Based on Available Evidence


Proprietary SAR Exploration of Quinazolinone Dimethylcarbamate Series

Given the absence of public data, the compound's primary value lies in proprietary structure-activity relationship (SAR) studies within organizations that possess internal screening data. The meta-methoxy substitution pattern offers a distinct electronic and steric profile compared to the more commonly explored para-methoxy analog. A research group with established quinazolinone assays (e.g., kinase panels, ion channel electrophysiology, or cellular proliferation assays) may evaluate this compound to determine whether the 3-methoxy orientation confers advantages in target selectivity, off-target liability, or metabolic stability relative to in-house benchmarks. Such head-to-head comparisons, conducted under standardized internal protocols, would generate the quantitative differentiation evidence currently absent from the public domain.

Chemical Biology Tool Compound Development for Target Deconvolution

If internal screening reveals potent and selective activity against a specific target (e.g., a kinase, GPCR, or ion channel), this compound could serve as a starting scaffold for chemical probe development. The dimethylcarbamate moiety at the 6-position provides a synthetic handle for further derivatization (e.g., hydrolysis to the phenol, subsequent O-alkylation, or carbamate exchange). The 3-methoxyphenyl group may also be amenable to metabolic demethylation, potentially generating an active phenolic metabolite. These structural features support its use as a versatile intermediate in medicinal chemistry optimization campaigns, contingent on the availability of internal activity data.

Negative Control or Selectivity Profiling in Quinazolinone-Focused Screens

If a closely related analog (e.g., the 4-methoxy isomer or a known quinazolinone inhibitor) demonstrates strong target engagement, the 3-methoxy compound may serve as a selectivity control to probe the structural determinants of target recognition. By testing both meta- and para-methoxy isomers in parallel, researchers can quantify the contribution of aryl substitution geometry to binding affinity, functional activity, and selectivity across related targets. This application is particularly relevant for programs aiming to improve isoform selectivity within kinase or ion channel families.

Quote Request

Request a Quote for 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.